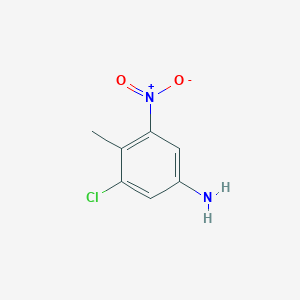
3-Chloro-4-methyl-5-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-methyl-5-nitroaniline is an organic compound with the molecular formula C(_7)H(_7)ClN(_2)O(_2) It is a derivative of aniline, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-4-methyl-5-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 3-chloro-4-methylaniline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Another method involves the chlorination of 4-methyl-5-nitroaniline. This process uses chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These methods are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated control systems helps maintain consistent reaction conditions, leading to high purity and yield of the final product.
化学反応の分析
Types of Reactions
3-Chloro-4-methyl-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.
Substitution: Sodium methoxide, sodium thiolate, primary amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 3-Chloro-4-methyl-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 3-Chloro-4-carboxy-5-nitroaniline.
科学的研究の応用
Chemistry
In organic synthesis, 3-chloro-4-methyl-5-nitroaniline serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in the synthesis of dyes, pigments, and pharmaceuticals.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry
In the materials science industry, this compound is used in the production of polymers and resins. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
作用機序
The biological activity of 3-chloro-4-methyl-5-nitroaniline and its derivatives is often attributed to their ability to interact with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine and methyl groups may influence the compound’s lipophilicity and ability to penetrate biological membranes, affecting its overall bioavailability and efficacy.
類似化合物との比較
Similar Compounds
3-Chloro-4-nitroaniline: Lacks the methyl group, which may affect its reactivity and biological activity.
4-Methyl-5-nitroaniline: Lacks the chlorine atom, which can influence its chemical properties and applications.
3-Chloro-5-nitroaniline:
Uniqueness
3-Chloro-4-methyl-5-nitroaniline is unique due to the specific arrangement of its functional groups. This unique structure allows for selective chemical reactions and potential applications that may not be achievable with other similar compounds. Its combination of chlorine, methyl, and nitro groups provides a versatile platform for further chemical modifications and the development of new materials and pharmaceuticals.
特性
IUPAC Name |
3-chloro-4-methyl-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMMZJRYSNPTMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
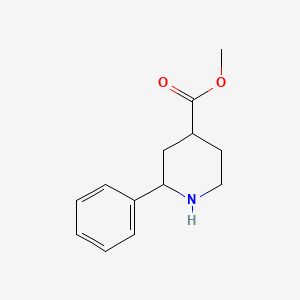
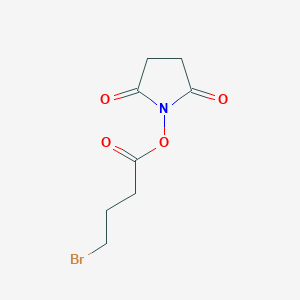
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol](/img/structure/B1359158.png)
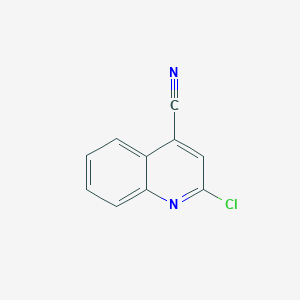

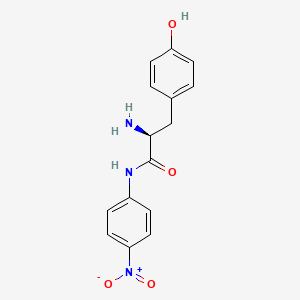
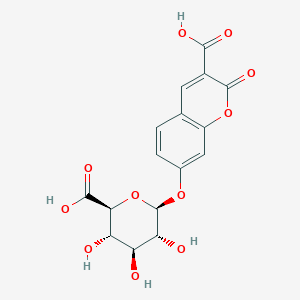
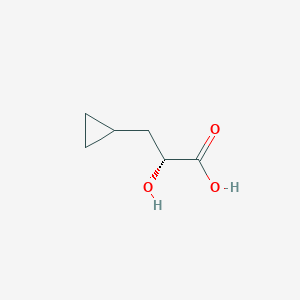
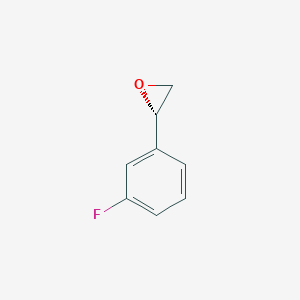
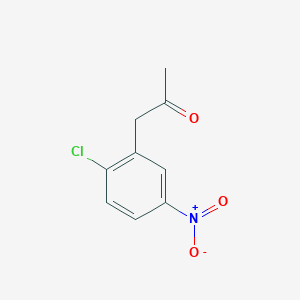
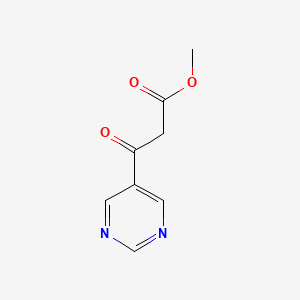
![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)

![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)
